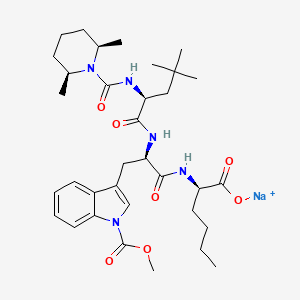

BQ-788 sodium salt

Descripción

Propiedades

Número CAS |

156161-89-6 |

|---|---|

Fórmula molecular |

C34H51N5NaO7 |

Peso molecular |

664.8 g/mol |

Nombre IUPAC |

sodium (2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate |

InChI |

InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/t21-,22+,25-,26-,27+;/m1./s1 |

Clave InChI |

IASLQTYUGYPLFB-FUKQNADPSA-N |

SMILES isomérico |

CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] |

SMILES canónico |

CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XXX |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BQ 788 BQ-788 BQ788 N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BQ-788 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2][3][4][5] This peptide-like molecule has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the endothelin system, particularly the functions of the ETB receptor subtype. This technical guide provides a comprehensive overview of the mechanism of action of BQ-788, including its binding characteristics, functional effects, and impact on intracellular signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their investigations.

Core Mechanism of Action

BQ-788 functions as a competitive antagonist at the ETB receptor. This means that it binds to the same site on the ETB receptor as the endogenous ligand, endothelin-1 (ET-1), but does not activate the receptor. By occupying the binding site, BQ-788 prevents ET-1 from binding and initiating downstream signaling cascades. Notably, BQ-788 exhibits no agonist activity, meaning it does not produce a biological response on its own, even at high concentrations.

Selectivity Profile

A key feature of BQ-788 is its high selectivity for the ETB receptor over the ETA receptor subtype. This selectivity allows for the specific investigation of ETB receptor-mediated effects without confounding actions at the ETA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of BQ-788.

Table 1: Radioligand Binding Affinity of BQ-788

| Receptor Subtype | Cell Line/Tissue | Radioligand | IC50 (nM) | Reference |

| ETB | Human Girardi heart cells | 125I-ET-1 | 1.2 | |

| ETA | Human neuroblastoma SK-N-MC cells | 125I-ET-1 | 1300 |

IC50: The concentration of a drug that gives half-maximal inhibition.

Table 2: Functional Antagonist Potency of BQ-788

| Assay | Tissue | Agonist | pA2 | Reference |

| Vasoconstriction | Isolated rabbit pulmonary artery | BQ-3020 (ETB selective agonist) | 8.4 |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Effects on Signaling Pathways

The ETB receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like ET-1, can couple to various G proteins to initiate intracellular signaling cascades. BQ-788, by blocking agonist binding, prevents the activation of these pathways.

Inhibition of Gq-PLC-IP3-Ca2+ Pathway

In many cell types, the ETB receptor couples to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger.

Figure 1. BQ-788 blocks the ET-1/ETB receptor-mediated Gq signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BQ-788.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BQ-788 for the ETB and ETA receptors.

Objective: To determine the IC50 value of BQ-788 for the inhibition of 125I-ET-1 binding to ETB and ETA receptors.

Materials:

-

Human Girardi heart cells (for ETB receptors) or human neuroblastoma SK-N-MC cells (for ETA receptors)

-

Cell culture medium and supplements

-

125I-labeled Endothelin-1 (125I-ET-1)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and protease inhibitors)

-

Wash buffer (e.g., ice-cold PBS)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the respective cell lines to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).

-

Add increasing concentrations of BQ-788.

-

Add a fixed concentration of 125I-ET-1 (typically at a concentration close to its Kd).

-

For total binding, add vehicle instead of BQ-788.

-

For non-specific binding, add a high concentration of unlabeled ET-1.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Figure 2. Experimental workflow for the radioligand binding assay.

Isolated Tissue Vasoconstriction Assay

This functional assay assesses the ability of BQ-788 to antagonize the contractile response induced by an ETB receptor agonist in isolated blood vessels.

Objective: To determine the pA2 value of BQ-788 against an ETB-selective agonist in isolated rabbit pulmonary arteries.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

BQ-3020 (ETB-selective agonist)

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rabbit and excise the pulmonary artery.

-

Clean the artery of adhering connective tissue and cut it into rings (approximately 2-3 mm in length).

-

Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2 g).

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the tissue.

-

-

Antagonist Incubation:

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with either vehicle (control) or a fixed concentration of BQ-788 for a predetermined period (e.g., 30-60 minutes).

-

-

Agonist Concentration-Response Curve:

-

Cumulatively add increasing concentrations of the ETB agonist BQ-3020 to the organ baths.

-

Record the contractile response after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal response to KCl.

-

Plot the concentration-response curves for BQ-3020 in the absence and presence of different concentrations of BQ-788.

-

Perform a Schild regression analysis to determine the pA2 value of BQ-788.

-

Figure 3. Experimental workflow for the isolated tissue vasoconstriction assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of BQ-788 to block the increase in intracellular calcium induced by an ETB agonist.

Objective: To assess the inhibitory effect of BQ-788 on ET-1-induced intracellular calcium mobilization in a suitable cell line.

Materials:

-

Cells expressing ETB receptors (e.g., human Girardi heart cells)

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Endothelin-1 (ET-1)

-

This compound

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Seeding:

-

Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate the cells at 37°C for 30-60 minutes in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS and incubate for another 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Measurement of Calcium Response:

-

Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

-

Establish a baseline fluorescence ratio for a short period.

-

Add BQ-788 to the wells and incubate for a few minutes.

-

Add ET-1 to stimulate the cells and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

Normalize the data to the baseline fluorescence.

-

Compare the peak calcium response in the presence and absence of BQ-788.

-

Figure 4. Experimental workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of ETB receptor function. Its potent, selective, and competitive antagonist properties have been thoroughly characterized through a variety of in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the complex roles of the endothelin system in health and disease.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iworx.com [iworx.com]

- 5. researchgate.net [researchgate.net]

BQ-788 Sodium Salt: A Comprehensive Technical Guide to a Selective ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BQ-788 sodium salt, a potent and highly selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor plays a more complex role, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as vasoconstriction in certain vascular smooth muscles. BQ-788 has been instrumental as a pharmacological tool to dissect the multifaceted roles of the ETB receptor in various physiological and pathophysiological processes. This document details the chemical properties, mechanism of action, and pharmacological profile of BQ-788, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its application in research and drug development.

Chemical and Physical Properties

BQ-788 is a synthetic cyclic pentapeptide derivative. Its systematic IUPAC name is Sodium N-{[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl}-4-methyl-L-leucyl-N-[(1R)-1-carboxylatopentyl]-1-(methoxycarbonyl)-D-tryptophanamide.[1]

| Property | Value |

| Molecular Formula | C₃₄H₅₀N₅NaO₇ |

| Molecular Weight | 663.792 g·mol⁻¹[1] |

| CAS Number | 156161-89-6[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and ethanol |

| Purity | Typically >98% |

| Chemical Structure | N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine[2][3] |

Mechanism of Action

BQ-788 acts as a competitive antagonist at the ETB receptor. It selectively binds to the ETB receptor, thereby preventing the binding of endogenous endothelin peptides (ET-1, ET-2, and ET-3). This blockade inhibits the downstream signaling pathways typically activated by ETB receptor stimulation. In contrast to its high affinity for the ETB receptor, BQ-788 exhibits a significantly lower affinity for the ETA receptor, rendering it a highly selective tool for studying ETB receptor function.

Pharmacological Profile: Quantitative Data

The selectivity and potency of BQ-788 have been quantified in various in vitro and in vivo studies.

| Parameter | Receptor | Species/Cell Line | Value | Reference(s) |

| IC₅₀ | ETB | Human Girardi heart cells | 1.2 nM | |

| IC₅₀ | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | |

| Selectivity | ETB/ETA | >1000-fold | ||

| pA₂ | ETB | Isolated rabbit pulmonary artery | 8.4 | |

| In Vivo Dose | ETB | Conscious rats | 1-3 mg/kg/h, i.v. |

Key Experiments and Detailed Protocols

Radioligand Binding Assay

This assay is fundamental to determining the binding affinity and selectivity of BQ-788 for endothelin receptors.

Objective: To quantify the inhibitory concentration (IC₅₀) of BQ-788 for the binding of a radiolabeled ligand (e.g., ¹²⁵I-ET-1) to ETA and ETB receptors.

Experimental Protocol:

-

Membrane Preparation:

-

Cells expressing the target receptor (e.g., human Girardi heart cells for ETB, SK-N-MC cells for ETA) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of ¹²⁵I-ET-1.

-

Add increasing concentrations of unlabeled BQ-788.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.

-

The total reaction volume is typically 250 µL.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC₅₀ value of BQ-788.

-

Caption: Procedure for in vitro vasoconstriction assay.

In Vivo Blood Pressure Measurement in Conscious Rats

This experiment evaluates the effect of BQ-788 on systemic blood pressure and its ability to block the depressor response to ETB receptor activation.

Objective: To assess the in vivo efficacy of BQ-788 as an ETB receptor antagonist by measuring its effect on blood pressure and the hemodynamic response to an ETB agonist.

Experimental Protocol:

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats (250-350 g) are used.

-

The animals are housed under standard conditions with free access to food and water.

-

-

Surgical Preparation (performed a day before the experiment):

-

The rats are anesthetized.

-

Catheters are implanted in the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).

-

The catheters are exteriorized at the back of the neck and protected by a jacket.

-

-

Experimental Procedure:

-

On the day of the experiment, the conscious and freely moving rats are placed in individual cages.

-

The arterial catheter is connected to a pressure transducer for continuous recording of blood pressure and heart rate.

-

After a stabilization period, a baseline recording is obtained.

-

BQ-788 is administered as a continuous intravenous infusion (e.g., 1-3 mg/kg/h) via the venous catheter.

-

After a period of BQ-788 infusion, the response to an intravenous bolus injection of an ETB agonist (e.g., sarafotoxin S6c, 0.5 nmol/kg) is measured. In control animals, this would cause a transient depressor (vasodilatory) response followed by a pressor (vasoconstrictive) response.

-

-

Data Analysis:

-

Mean arterial pressure (MAP) and heart rate are calculated from the continuous recordings.

-

The changes in MAP in response to the ETB agonist are compared between vehicle-treated and BQ-788-treated animals.

-

A complete blockade of the depressor response by BQ-788 indicates effective in vivo ETB receptor antagonism.

-

In Vivo Experimental Workflow

Caption: In vivo protocol for assessing BQ-788 efficacy.

Signaling Pathways

The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to various G proteins, leading to diverse downstream signaling cascades. BQ-788, by blocking the initial ligand-binding step, inhibits all subsequent signaling events.

ETB Receptor-Mediated Vasodilation in Endothelial Cells

In endothelial cells, ET-1 binding to ETB receptors typically leads to vasodilation. This is primarily mediated through the Gαq/11 and Gαi pathways.

Signaling Pathway: ETB Receptor-Mediated Vasodilation

Caption: ETB receptor signaling leading to vasodilation.

ETB Receptor-Mediated Vasoconstriction in Smooth Muscle Cells

In some vascular smooth muscle cells, ETB receptor activation can lead to vasoconstriction, also primarily through Gαq/11 coupling, leading to an increase in intracellular calcium.

Signaling Pathway: ETB Receptor-Mediated Vasoconstriction

Caption: ETB receptor signaling leading to vasoconstriction.

Applications in Research

BQ-788 is an invaluable tool for:

-

Elucidating the physiological roles of the ETB receptor: By selectively blocking ETB receptors, researchers can investigate their involvement in processes such as blood pressure regulation, renal function, and neural control.

-

Investigating the pathophysiology of diseases: BQ-788 has been used to study the role of ETB receptors in various diseases, including hypertension, cancer, and neuroinflammatory disorders. For instance, studies have shown that BQ-788 can inhibit tumor growth and ET-1-induced bronchoconstriction.

-

Drug development: As a selective antagonist, BQ-788 serves as a reference compound for the development of new and improved ETB receptor modulators with therapeutic potential.

Conclusion

This compound is a well-characterized, potent, and highly selective ETB receptor antagonist. Its utility in both in vitro and in vivo experimental settings has significantly advanced our understanding of the complex biology of the endothelin system. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and a clear overview of the pharmacological properties of BQ-788 to facilitate its effective use in scientific investigation.

References

- 1. Structure of endothelin ETB receptor–Gi complex in a conformation stabilized by unique NPxxL motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

BQ-788 Sodium Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist. This document covers its core physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Core Properties of this compound

This compound is a synthetic peptide-like compound widely used in biomedical research to investigate the physiological and pathological roles of the endothelin system. Its selective antagonism of the ETB receptor makes it a valuable tool for dissecting the distinct functions of endothelin receptor subtypes.

| Property | Value |

| Molecular Weight | 663.79 g/mol |

| Molecular Formula | C₃₄H₅₀N₅NaO₇ |

| CAS Number | 156161-89-6 |

| Purity | ≥95% |

| Solubility | Soluble in DMSO to 5 mM and in ethanol to 5 mM. |

| Storage | Store at -20°C |

| Alternate Names | N-[(cis-2,6-Dimethyl-1-piperidinyl)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-D-norleucine sodium salt[1][2] |

Mechanism of Action and Signaling Pathways

BQ-788 acts as a competitive antagonist at the endothelin B (ETB) receptor. It exhibits high selectivity for the ETB receptor over the ETA receptor, with reported IC₅₀ values of 1.2 nM for ETB and 1300 nM for ETA in binding assays using human Girardi heart cells and SK-N-MC neuroblastoma cells, respectively[3].

The endothelin system plays a crucial role in vascular tone and cell proliferation. Endothelin-1 (ET-1), the primary ligand, can bind to both ETA and ETB receptors. The signaling cascades initiated by ETB receptor activation are cell-type dependent.

-

In Endothelial Cells: Activation of ETB receptors typically leads to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation. This process is mediated through G-protein coupling, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (Protein Kinase B), which phosphorylates and activates endothelial nitric oxide synthase (eNOS)[4].

-

In Smooth Muscle Cells: Under certain pathological conditions, ETB receptors can be expressed on vascular smooth muscle cells, where their activation contributes to vasoconstriction through increased intracellular calcium[1].

-

In Melanoma Cells: The ET-1/ETB receptor axis has been implicated in melanoma progression. Activation of this pathway can lead to the activation of the PI3K/Akt/mTOR signaling route, promoting tumor cell invasion and neovascularization.

BQ-788, by blocking the ETB receptor, can inhibit these downstream signaling events. Its use in experimental models has been instrumental in elucidating the specific contributions of the ETB receptor to various physiological and pathophysiological processes, including cardiovascular regulation, tumor growth, and inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing BQ-788. These protocols are synthesized from established research practices and should be adapted as necessary for specific experimental conditions.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of BQ-788 for the ETB receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line expressing the human ETB receptor (e.g., human Girardi heart cells).

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize ETB receptor-expressing cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of BQ-788 (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [¹²⁵I]-ET-1 at a fixed concentration (typically near its Kd).

-

150 µL of the cell membrane preparation (50-100 µg of protein).

-

For total binding, omit BQ-788.

-

For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BQ-788. Determine the IC₅₀ value (the concentration of BQ-788 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of BQ-788 to inhibit ET-1-induced intracellular calcium release in cells expressing the ETB receptor.

Materials:

-

ETB receptor-expressing cells (e.g., CHO cells stably transfected with the human ETB receptor).

-

Cell culture medium (e.g., DMEM/F12).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

ET-1.

-

This compound.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the ETB receptor-expressing cells into the microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of BQ-788 to the wells and incubate for 15-30 minutes.

-

Stimulation and Measurement: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of ET-1 (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of BQ-788 to generate a dose-response curve and determine the IC₅₀ value for the inhibition of the ET-1-induced calcium mobilization.

In Vivo Studies

BQ-788 is also widely used in animal models to investigate the in vivo functions of the ETB receptor. For example, in conscious rats, intravenous administration of BQ-788 (e.g., 3 mg/kg/h) has been shown to inhibit the depressor response induced by ET-1 or the ETB-selective agonist sarafotoxin S6c. Such studies are crucial for understanding the role of the ETB receptor in blood pressure regulation and other systemic effects. The specific design of in vivo experiments will vary depending on the research question and animal model.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, physiology, and drug development. Its high selectivity for the ETB receptor allows for the precise investigation of endothelin signaling pathways. The experimental protocols provided in this guide offer a starting point for the effective use of BQ-788 in a laboratory setting. As with any experimental work, optimization of these protocols for specific cell lines and conditions is recommended.

References

BQ-788 Sodium Salt: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor, a G protein-coupled receptor integral to numerous physiological and pathophysiological processes. This document provides a comprehensive technical overview of the biological activity of BQ-788, consolidating key quantitative data, detailing its mechanism of action and impact on signaling pathways, and providing established experimental protocols. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development employing BQ-788 in their investigations.

Core Biological Activity and Mechanism of Action

BQ-788 is a synthetic cyclic peptide derivative that functions as a competitive antagonist at the endothelin B (ETB) receptor.[1][2] Its primary mechanism of action involves high-affinity binding to the ETB receptor, thereby preventing the endogenous ligand, endothelin-1 (ET-1), and other endothelin peptides from activating the receptor and initiating downstream intracellular signaling cascades.[3] This blockade is highly selective for the ETB subtype over the ETA subtype, making BQ-788 an invaluable pharmacological tool for delineating the specific roles of ETB receptor-mediated pathways.[2][3]

The ETB receptor is known to mediate a range of cellular responses, including vasodilation, cell proliferation, and clearance of circulating ET-1. By inhibiting these processes, BQ-788 allows for the precise investigation of the ETB receptor's involvement in various physiological systems and disease states, such as cardiovascular regulation, neuroinflammation, and cancer.

Quantitative Data Presentation

The potency and selectivity of BQ-788 have been quantified in numerous studies. The following tables summarize key in vitro and in vivo parameters.

Table 1: In Vitro Biological Activity of BQ-788

| Parameter | Value | Receptor Subtype | Cell/Tissue Type | Assay Type |

| IC50 | 1.2 nM | ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 competitive binding |

| IC50 | 1300 nM | ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 competitive binding |

| Selectivity Ratio (ETA IC50 / ETB IC50) | ~1083 | ETB vs. ETA | - | - |

| pA2 | 8.4 | ETB | Isolated rabbit pulmonary arteries | Functional antagonism of ETB agonist-induced vasoconstriction |

Table 2: In Vivo Biological Activity of BQ-788

| Animal Model | Dosage | Route of Administration | Observed Effect |

| Conscious Rats | 3 mg/kg/h | Intravenous (i.v.) | Complete inhibition of ET-1/sarafotoxin S6c-induced depressor responses |

| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | i.v. | Increase in blood pressure by ~20 mm Hg |

| Pigs with Acute Hypoxia | 1 mg | i.v. | Attenuation of the pulmonary vasodilator effect of ET-1 |

| Healthy Human Volunteers | Not specified | Systemic | Peripheral vasoconstriction |

Signaling Pathways

The endothelin system exerts its effects through a complex network of intracellular signaling pathways. ET-1 binding to the ETB receptor, a G protein-coupled receptor, can activate multiple G proteins, including Gq and Gi. The diagram below illustrates the canonical Gq-mediated pathway that is inhibited by BQ-788.

Caption: BQ-788 blocks ET-1 binding to the ETB receptor, inhibiting the Gq-PLC signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of BQ-788 in research.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a competitive binding assay to determine the IC50 and subsequently the Ki of BQ-788 for the ETB receptor.

Materials:

-

Cell membranes expressing the target endothelin receptor (e.g., from human Girardi heart cells for ETB).

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microtiter plates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes (typically 20-50 µg protein per well).

-

Add the serially diluted BQ-788 or vehicle (for total binding) to the respective wells. For non-specific binding, add a high concentration of unlabeled ET-1.

-

Add a fixed concentration of [¹²⁵I]-ET-1 (typically near its Kd value) to all wells.

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the BQ-788 concentration and fit the data using non-linear regression to determine the IC50 value.

Caption: Workflow for a radioligand competitive binding assay to determine BQ-788 affinity.

In Vivo Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction and assessment of a widely used animal model of pulmonary arterial hypertension (PAH).

Animal Model:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

Procedure:

-

PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg).

-

Model Development: House the animals for 3-4 weeks to allow for the development of PAH, characterized by increased pulmonary vascular resistance and right ventricular hypertrophy.

-

Treatment: Administer BQ-788 or vehicle control via a chosen route (e.g., continuous infusion via osmotic pumps).

-

Assessment (at endpoint):

-

Hemodynamics: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)).

-

Histology: Perfuse and fix the lungs and heart for histological analysis of pulmonary artery remodeling and cardiac fibrosis.

-

References

- 1. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]

BQ-788 Sodium Salt: A Technical Guide to its Function in Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of BQ-788 sodium salt, a potent and highly selective endothelin B (ETB) receptor antagonist. Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are mediated through two receptor subtypes: ETA and ETB. While ETA receptors are primarily responsible for vasoconstriction, ETB receptors play a dual role, mediating both vasodilation and vasoconstriction depending on their location. BQ-788 has been instrumental in elucidating the complex role of the ETB receptor in regulating vascular tone. This document details the mechanism of action of BQ-788, presents its pharmacological data in a structured format, outlines common experimental protocols for its use, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to BQ-788 and the Endothelin System

The endothelin system is a critical regulator of vascular homeostasis. Endothelin-1 (ET-1), the most potent of the endothelin peptides, exerts its effects by binding to ETA and ETB receptors on the surface of vascular smooth muscle and endothelial cells. The activation of ETA receptors on vascular smooth muscle cells leads to profound vasoconstriction. The role of the ETB receptor is more complex; its stimulation on endothelial cells leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, while its activation on smooth muscle cells contributes to vasoconstriction[1][2][3].

BQ-788 is a synthetic peptide antagonist that selectively blocks the ETB receptor[4][5]. Its high affinity and selectivity for the ETB receptor over the ETA receptor make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of ETB receptor-mediated signaling in vasoconstriction and vasodilation.

Mechanism of Action of BQ-788

BQ-788 functions as a competitive antagonist at the ETB receptor. By binding to the ETB receptor, it prevents the binding of endogenous ET-1. The physiological consequence of this blockade depends on the predominant location of ETB receptors in a given vascular bed.

-

Inhibition of Endothelial ETB Receptor-Mediated Vasodilation: In vascular beds where endothelial ETB receptors are prominent, BQ-788 blocks the ET-1-induced release of NO and prostacyclin, thereby inhibiting vasodilation and potentially leading to a net vasoconstrictor effect.

-

Inhibition of Smooth Muscle ETB Receptor-Mediated Vasoconstriction: In tissues where ETB receptors are expressed on vascular smooth muscle cells, BQ-788 directly inhibits ET-1-induced vasoconstriction.

The overall effect of BQ-788 on vascular tone in vivo can therefore be complex, resulting in either vasoconstriction or an attenuation of vasoconstriction depending on the balance of endothelial and smooth muscle ETB receptor populations. In some in vivo models, administration of BQ-788 has been shown to increase blood pressure, suggesting that the vasodilatory role of endothelial ETB receptors is dominant under physiological conditions.

Quantitative Pharmacological Data

The potency and selectivity of BQ-788 have been quantified in various in vitro and in vivo studies. The following tables summarize key pharmacological parameters.

| Parameter | Value | Cell Line/Tissue | Species | Reference |

| IC50 (ETB Receptor) | 1.2 nM | Human Girardi heart cells | Human | |

| IC50 (ETA Receptor) | 1300 nM | Human neuroblastoma SK-N-MC cells | Human | |

| Selectivity Ratio (ETA/ETB) | >1000-fold |

Table 1: In Vitro Receptor Binding Affinity of BQ-788.

| Parameter | Value | Tissue | Agonist | Species | Reference |

| pA2 | 8.4 | Isolated pulmonary artery | BQ-3020 (ETB-selective agonist) | Rabbit |

Table 2: In Vitro Antagonist Potency of BQ-788.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the endothelin system and the mechanism of action of BQ-788.

Figure 1: Dual role of Endothelin-1 in regulating vascular tone.

Figure 2: Mechanism of BQ-788 as a selective ETB receptor antagonist.

Experimental Protocols

BQ-788 is widely used in both in vitro and in vivo experimental models to study the role of the ETB receptor in vasoconstriction.

In Vitro Isolated Artery Vasoconstriction Assay

This protocol describes a common method for assessing the effect of BQ-788 on vasoconstriction in isolated arterial rings.

Materials:

-

Animals: New Zealand White rabbits are commonly used for pulmonary artery studies.

-

Krebs-Henseleit Solution (mM): NaCl (130), NaHCO3 (14.9), dextrose (5.5), KCl (4.7), KH2PO4 (1.18), MgSO4·7H2O (1.17), and CaCl2·2H2O (1.6). The solution should be freshly prepared, filtered, and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Drugs: this compound, an ETB-selective agonist (e.g., BQ-3020 or sarafotoxin S6c), and a vasoconstrictor for pre-contraction (e.g., phenylephrine or KCl).

-

Equipment: Organ bath system with force-displacement transducers, data acquisition system, dissecting microscope, and surgical instruments.

Methodology:

-

Tissue Preparation: Euthanize the animal and excise the desired artery (e.g., pulmonary artery). Immediately place the artery in ice-cold Krebs-Henseleit solution. Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the artery into rings of 2-4 mm in length.

-

Mounting: Suspend the arterial rings on two L-shaped stainless steel wires or tungsten wires in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2/5% CO2. One wire is fixed to a stationary support, and the other is connected to a force-displacement transducer to record isometric tension.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing with fresh Krebs-Henseleit solution every 15-20 minutes. After equilibration, check the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

-

Experimental Procedure:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with BQ-788 (at various concentrations) or vehicle for a defined period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to an ETB-selective agonist (e.g., BQ-3020) to assess the antagonist effect of BQ-788 on ETB receptor-mediated vasoconstriction.

-

-

Data Analysis: The contractile responses are measured as the change in tension (in grams or millinewtons). The data can be used to calculate the pA2 value, which quantifies the potency of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. himedialabs.com [himedialabs.com]

- 3. The interaction of endothelin receptor responses in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pa2 determination | PPTX [slideshare.net]

- 5. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]

BQ-788 Sodium Salt: A Technical Guide to its Role in Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] Initially recognized for its vasoactive properties, BQ-788 has emerged as a critical tool in cellular biology, particularly in the investigation of cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the role of BQ-788 in cell proliferation studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Its inhibitory effects on various cell types, including cancer cells, make it a compound of significant interest in oncological research and drug development.

Mechanism of Action: Selective ETB Receptor Antagonism

BQ-788 is a competitive antagonist that exhibits high affinity for the ETB receptor, with a significantly lower affinity for the ETA receptor. This selectivity is crucial for dissecting the specific roles of the ETB receptor in cellular processes. The binding affinity of BQ-788 has been quantified, demonstrating its potent and selective nature.

| Receptor Subtype | Ligand | Cell Line | IC50 (nM) |

| Endothelin B (ETB) | BQ-788 | Human Girardi heart cells | 1.2[2][3] |

| Endothelin A (ETA) | BQ-788 | Human neuroblastoma SK-N-MC cells | 1300[3] |

Anti-Proliferative Effects of BQ-788

BQ-788 has been shown to inhibit the proliferation of a variety of cell types, most notably cancer cells such as those from gliomas and melanomas, as well as smooth muscle cells. The anti-proliferative effects are often dose- and time-dependent.

Effects on Cancer Cell Lines

Studies have demonstrated that BQ-788 can significantly reduce the viability and proliferation of glioma and melanoma cells.

| Cell Line | Cancer Type | BQ-788 Concentration (µM) | Treatment Duration | Effect on Cell Viability/Proliferation | Reference |

| LN-229 | Glioma | 1 - 100 | 48 - 72 hours | Significant decrease in viable cells. | |

| SW1088 | Glioma | 1 - 100 | 48 - 72 hours | No significant change. | |

| A375 | Melanoma | 1 - 100 | 48 - 72 hours | Significant decrease in viable cells. | |

| WM35 | Melanoma | 1 - 100 | 48 - 72 hours | Significant decrease in viable cells. |

Effects on Other Cell Types

BQ-788 also modulates the proliferation of non-cancerous cells, such as smooth muscle cells, which is relevant in the context of vascular proliferative diseases.

Induction of Apoptosis

Beyond its anti-proliferative effects, BQ-788 is a known inducer of apoptosis, or programmed cell death, in susceptible cell lines. This is a key mechanism contributing to its anti-cancer activity.

Quantitative Analysis of Apoptosis

The induction of apoptosis by BQ-788 can be quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis.

| Cell Line | Cancer Type | BQ-788 Treatment | Observation | Reference |

| Glioma cells (1321-N1, U87, IPDDCA2) | Glioma | BQ-788 | Triggers apoptotic processes. | |

| Melanoma Cells | Melanoma | BQ-788 | Induces a major increase in cell death in some cell lines. |

Signaling Pathways Modulated by BQ-788

The anti-proliferative and pro-apoptotic effects of BQ-788 are mediated through the modulation of intracellular signaling pathways. By blocking the ETB receptor, BQ-788 interferes with the downstream signals that promote cell growth and survival.

Downregulation of Pro-Proliferative Pathways

In glioma cells, BQ-788 has been shown to downregulate key signaling pathways involved in cell proliferation.

Caption: BQ-788 inhibits cell proliferation by blocking ET-1-mediated activation of the ETB receptor and downstream ERK/p38 MAPK pathways.

Induction of the Intrinsic Apoptotic Pathway

BQ-788 triggers apoptosis primarily through the intrinsic mitochondrial pathway. This involves the activation of initiator caspases and the release of pro-apoptotic factors from the mitochondria.

Caption: BQ-788 induces apoptosis by inhibiting ETB receptor signaling, leading to the activation of the intrinsic mitochondrial pathway and downregulation of survival factors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to study the effects of BQ-788 on cell proliferation and apoptosis.

Cell Viability/Proliferation Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

Caption: General workflow for assessing cell viability and proliferation using the MTS or MTT assay after treatment with BQ-788.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation for Formazan Formation: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Solubilization (for MTT): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Apoptosis Detection (TUNEL Assay)

The TUNEL assay is used to identify apoptotic cells by detecting DNA fragmentation.

Workflow:

Caption: Workflow for the detection of apoptosis using the TUNEL assay in cells treated with BQ-788.

Detailed Steps:

-

Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with BQ-788 as described for the proliferation assay.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100 in sodium citrate) to allow the labeling reagents to enter the nucleus.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or a fluorescently tagged dUTP), according to the kit manufacturer's protocol.

-

Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that specifically recognizes the incorporated nucleotide.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cells.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis signaling pathways.

Detailed Steps:

-

Protein Extraction: Treat cells with BQ-788, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-CDK4, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the endothelin B receptor in cell proliferation and survival. Its ability to inhibit the growth of various cancer cell lines and induce apoptosis highlights its potential as a lead compound for the development of novel anti-cancer therapies. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the ETB receptor.

References

An In-depth Technical Guide to BQ-788 Sodium Salt and its Interaction with Endothelin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BQ-788 sodium salt, a potent and selective endothelin ETB receptor antagonist. It delves into the core aspects of its biochemical properties, its mechanism of action, and its profound effects on the intricate endothelin signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental insights, and visual representations of the underlying biological processes.

Introduction to this compound

BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a synthetic peptide that has emerged as a critical tool in pharmacological research.[1][2] It is widely recognized for its high selectivity as an antagonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological and pathophysiological processes.[1][3] The sodium salt form of BQ-788 enhances its solubility and stability for experimental use.

The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two primary receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors. While both receptors are implicated in vasoconstriction, the ETB receptor also plays a crucial role in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating endothelin-1 (ET-1). The selective blockade of the ETB receptor by BQ-788 allows for the precise dissection of its role in various biological systems.

Quantitative Data: Binding Affinity and Potency of BQ-788

The efficacy of BQ-788 as a selective ETB receptor antagonist is underscored by its binding affinity and functional potency. The following tables summarize key quantitative data from various studies.

| Parameter | Receptor | Cell Line/Tissue | Value | Reference |

| IC50 | ETB | Human Girardi heart cells | 1.2 nM | |

| IC50 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | |

| pA2 | ETB | Isolated rabbit pulmonary arteries | 8.4 | |

| EC50 (Antagonism of ET-3 induced relaxation) | ETB1 | Rat aorta | 3 µM |

Table 1: In Vitro Binding and Functional Antagonism of BQ-788.

| Animal Model | Dose | Effect | Reference |

| Conscious rats | 3 mg/kg/h, i.v. | Completely inhibited ET-1/sarafotoxin S6c-induced depressor responses | |

| Dahl salt-sensitive hypertensive rats | 3 mg/kg/h, i.v. | Increased blood pressure by ~20 mm Hg | |

| Rats | 1 mg/kg, i.v. | Abolished the transient depressor response to ET-1 |

Table 2: In Vivo Effects of BQ-788.

Endothelin Signaling Pathways

Endothelin receptors, upon activation by their ligands, trigger a cascade of intracellular signaling events. The ETB receptor, a GPCR, can couple to various G proteins, leading to diverse cellular responses.

Canonical Gq/11 Pathway

Activation of the ETB receptor often leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes like cell proliferation and contraction.

Canonical ETB Receptor Gq/11 Signaling Pathway.

Gi Pathway and Nitric Oxide Production in Endothelial Cells

In endothelial cells, the ETB receptor can also couple to Gi proteins. This coupling leads to the activation of phosphatidylinositol-3-kinase (PI3K) and subsequently Akt (Protein Kinase B). Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation. This pathway is a key mechanism for ETB receptor-mediated vasorelaxation.

ETB Receptor-Mediated Nitric Oxide Production.

Mechanism of Action of BQ-788

BQ-788 functions as a competitive antagonist at the ETB receptor. This means that it binds to the same site on the receptor as the endogenous endothelin peptides but does not activate it. By occupying the binding site, BQ-788 prevents ET-1 and other endothelins from binding to and activating the ETB receptor, thereby inhibiting its downstream signaling pathways.

Competitive Antagonism of BQ-788 at the ETB Receptor.

Experimental Protocols for Characterizing BQ-788

The characterization of BQ-788 involves a series of well-established in vitro and in vivo experimental protocols. These assays are crucial for determining its binding affinity, selectivity, and functional activity.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (IC50) of a compound for its receptor. The general workflow is as follows:

Workflow for a Radioligand Binding Assay.

Key Methodological Considerations:

-

Receptor Source: Membranes from cell lines overexpressing either human ETA or ETB receptors (e.g., human Girardi heart cells for ETB, SK-N-MC cells for ETA) are commonly used to ensure receptor specificity.

-

Radioligand: A high-affinity radiolabeled ligand, typically [125I]-ET-1, is used.

-

Incubation Conditions: Incubation time, temperature, and buffer composition are optimized to reach equilibrium binding.

-

Non-specific Binding: Determined by adding a high concentration of an unlabeled ligand to displace all specific binding.

In Vitro Functional Assays

These assays assess the functional consequences of receptor antagonism, such as the inhibition of agonist-induced physiological responses.

Example: Vasoconstriction Assay in Isolated Arteries

Workflow for an In Vitro Vasoconstriction Assay.

Key Methodological Considerations:

-

Tissue Preparation: The choice of blood vessel is critical, as receptor expression can vary. The endothelium may be removed to isolate smooth muscle-specific effects.

-

Agonist Selection: A selective agonist for the receptor of interest is used to elicit a response.

-

Data Analysis: Schild analysis is often used to determine the pA2 value, a measure of the antagonist's potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Implications for Drug Development and Research

BQ-788's high selectivity for the ETB receptor makes it an invaluable pharmacological tool for:

-

Elucidating the physiological and pathophysiological roles of the ETB receptor: By selectively blocking this receptor, researchers can investigate its contribution to various processes, including blood pressure regulation, renal function, and neural crest development.

-

Investigating the therapeutic potential of ETB receptor modulation: While ETA receptor antagonists have been developed for conditions like pulmonary arterial hypertension, the role of the ETB receptor in disease is more complex. BQ-788 allows for the exploration of whether ETB receptor blockade could be beneficial or detrimental in specific disease contexts. For instance, in some cancers, ETB receptor signaling promotes tumor growth, suggesting that antagonists like BQ-788 could have anti-neoplastic effects.

-

Validating drug targets: BQ-788 can be used in preclinical models to validate the ETB receptor as a potential therapeutic target for various diseases.

Conclusion

This compound is a potent and highly selective ETB receptor antagonist that has significantly advanced our understanding of the endothelin system. Its well-characterized biochemical properties and its ability to dissect the complex signaling pathways of the ETB receptor make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed quantitative data, signaling pathway diagrams, and experimental workflows provided in this guide offer a comprehensive resource for those working with this important pharmacological agent. Further research utilizing BQ-788 will undoubtedly continue to unravel the intricate roles of the ETB receptor in health and disease, paving the way for novel therapeutic strategies.

References

BQ-788 Sodium Salt: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist, for its application in neuroscience research. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Principles of this compound

BQ-788 is a synthetic peptide derivative, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][2] It functions as a highly selective and potent competitive antagonist of the endothelin B (ETB) receptor.[1][2] This selectivity allows researchers to specifically investigate the physiological and pathophysiological roles of the ETB receptor in the central and peripheral nervous systems, distinguishing its effects from those mediated by the endothelin A (ETA) receptor.

The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), is implicated in a wide range of biological processes, including vasoconstriction, cell proliferation, and inflammation.[1] In the context of neuroscience, the ETB receptor is expressed on various cell types, including astrocytes, microglia, and neurons, and is involved in processes such as neuroinflammation, blood-brain barrier integrity, and neuronal regeneration.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinities and functional potencies.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Cell Line | Ligand | IC50 (nM) | Reference |

| ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 | 1.2 | |

| ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 | 1300 |

Table 2: In Vitro Functional Antagonism

| Assay | Tissue/Cell Type | Agonist | pA2 | Reference |

| Vasoconstriction | Isolated rabbit pulmonary arteries | BQ-3020 (selective ETB agonist) | 8.4 |

Table 3: In Vivo Efficacy

| Animal Model | Condition | BQ-788 Dose & Route | Observed Effect | Reference |

| Conscious Rats | ET-1/Sarafotoxin S6c-induced depressor response | 3 mg/kg/h, i.v. | Complete inhibition of the ETB-mediated depressor response. | |

| Dahl Salt-Sensitive Hypertensive Rats | Hypertension | 3 mg/kg/h, i.v. | Increase in blood pressure by ~20 mm Hg. | |

| Mice | Traumatic Brain Injury (Fluid Percussion Injury) | 15 nmol/day, i.c.v. | Promoted recovery of blood-brain barrier function and reduced cerebral edema. | |

| Rats | Stab Wound Injury | 23 nmol/day, i.c.v. | Attenuated the increase in reactive astrocytes (GFAP+ and Vimentin+ cells). | |

| Mice | Dorsal Root Ganglion (DRG) Explant Culture | In vitro treatment | Enhanced axonal outgrowth. |

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by BQ-788 through its antagonism of the ETB receptor in astrocytes and neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.

In Vivo Traumatic Brain Injury (TBI) Model

Objective: To assess the effect of BQ-788 on blood-brain barrier integrity and cerebral edema following TBI.

Animal Model: Male C57BL/6 mice.

TBI Induction (Fluid Percussion Injury):

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

A fluid percussion device is used to deliver a controlled impact to the dura mater, inducing a focal brain injury.

-

Suture the incision and allow the animal to recover.

BQ-788 Administration:

-

Dissolve this compound in sterile saline.

-

For intracerebroventricular (i.c.v.) administration, implant a cannula into the lateral ventricle.

-

Administer BQ-788 at a dose of 15 nmol/day via a mini-osmotic pump connected to the cannula for continuous infusion.

Assessment of Blood-Brain Barrier Permeability (Evans Blue Extravasation):

-

At a designated time point post-TBI, inject Evans blue dye (2% in saline, 4 ml/kg) intravenously.

-

Allow the dye to circulate for a specified period (e.g., 1 hour).

-

Perfuse the animal with saline to remove intravascular dye.

-

Harvest the brain and homogenize the tissue in formamide.

-

Incubate the homogenate to extract the dye.

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

-

Quantify the amount of Evans blue extravasation as an indicator of BBB permeability.

Assessment of Cerebral Edema:

-

Harvest the brain at a specific time point post-TBI.

-

Separate the injured and contralateral hemispheres.

-

Measure the wet weight of each hemisphere.

-

Dry the tissue in an oven until a constant dry weight is achieved.

-

Calculate the brain water content using the formula: [(wet weight - dry weight) / wet weight] x 100%.

In Vitro Neuronal Regeneration Assay

Objective: To evaluate the effect of BQ-788 on axonal outgrowth from cultured neurons.

Cell Model: Dorsal Root Ganglion (DRG) explants from mice.

Protocol:

-

Dissect DRGs from the lumbar region of adult mice under sterile conditions.

-

Culture the whole DRGs on a suitable substrate (e.g., Matrigel-coated coverslips) in a neurobasal medium supplemented with appropriate growth factors.

-

After an initial period of adherence and growth (e.g., 24 hours), treat the cultures with this compound at the desired concentration (e.g., 1 µM).

-

Maintain the cultures for a specified duration (e.g., 48-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize axons.

-

Acquire images using a fluorescence microscope.

-

Quantify axonal outgrowth by measuring the length of the longest axon or the total axonal length per neuron using image analysis software.

Immunocytochemistry for ETB Receptor Expression

Objective: To visualize the expression and localization of ETB receptors in cultured cells.

Cell Model: Primary astrocytes or neurons.

Protocol:

-

Culture cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody specific for the ETB receptor overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the staining using a fluorescence microscope.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the multifaceted roles of the ETB receptor in the nervous system. Its high selectivity enables researchers to dissect the specific contributions of ETB signaling in various physiological and pathological conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the intricate functions of the endothelin system in neuroscience.

References

BQ-788 Sodium Salt: A Technical Guide for Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of BQ-788 sodium salt, a potent and selective endothelin B (ET-B) receptor antagonist, in various cancer research models. This document provides a comprehensive overview of its mechanism of action, key experimental findings, detailed protocols, and the signaling pathways it modulates, offering valuable insights for researchers in oncology and drug development.

Core Concepts: Mechanism of Action

This compound is a synthetic oligopeptide that functions as a competitive antagonist of the endothelin B (ET-B) receptor.[1][2] The endothelin axis, comprising endothelins (ET-1, -2, -3) and their receptors (ET-A and ET-B), is implicated in various physiological processes and is increasingly recognized for its role in cancer progression.[3][4] In many tumors, an overactive paracrine loop exists where tumor cells release ET-1, which then acts on ET-B receptors on the tumor endothelium.[3]

Activation of the ET-B receptor in cancer cells, particularly melanoma, has been shown to promote cell proliferation and inhibit differentiation, two key features of malignant transformation. BQ-788 exerts its anti-cancer effects by selectively blocking this receptor, thereby inhibiting downstream signaling pathways that contribute to tumor growth, survival, and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound in cancer research.

Table 1: Receptor Binding Affinity and Potency of BQ-788

| Parameter | Cell Line/System | Value | Reference |

| IC50 (ET-B Receptor) | Human Girardi heart cells | 1.2 nM | |

| IC50 (ET-A Receptor) | Human neuroblastoma SK-N-MC cells | 1300 nM | |

| pA2 (ET-B agonist inhibition) | Isolated rabbit pulmonary arteries | 8.4 |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

Table 2: In Vivo Anti-Tumor Efficacy of BQ-788 in a Melanoma Xenograft Model

| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |

| Nude Mice | A375 human melanoma | BQ-788 (systemic administration) | Significantly slowed tumor growth; complete growth arrest in 50% of treated mice. |

Key Signaling Pathways Modulated by BQ-788

BQ-788, by inhibiting the ET-B receptor, influences several downstream signaling pathways crucial for cancer cell survival and proliferation.

Caption: BQ-788 inhibits ET-B receptor signaling, leading to decreased proliferation and survival, and induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving BQ-788, compiled from cited research.

In Vitro Cell Growth Inhibition Assay

-

Objective: To determine the effect of BQ-788 on the proliferation of cancer cells.

-

Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-3, -24, -31). A human kidney cell line can be used as a negative control.

-

Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).

-

Complete cell culture medium.

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BQ-788 in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of BQ-788. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubate the plates for a specified period (e.g., 4 days).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

In Vivo Tumor Growth Inhibition Study in a Nude Mouse Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of BQ-788 in an in vivo setting.

-

Animal Model: Nude mice.

-

Cell Line: A375 human melanoma cells.

-